molecular formula C9H10FNO2 B3092379 Ethyl 6-fluoro-2-methylnicotinate CAS No. 1227579-47-6

Ethyl 6-fluoro-2-methylnicotinate

Cat. No.: B3092379
CAS No.: 1227579-47-6
M. Wt: 183.18 g/mol
InChI Key: GAYOMNUBOBEYLE-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-2-methylnicotinate is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol It is a derivative of nicotinic acid, featuring a fluorine atom at the 6th position and an ethyl ester group at the 2nd position

Preparation Methods

The synthesis of Ethyl 6-fluoro-2-methylnicotinate typically involves the esterification of 6-fluoro-2-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 6-fluoro-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 6-fluoro-2-methylnicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The ester group facilitates its absorption and distribution within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Ethyl 6-fluoro-2-methylnicotinate can be compared with other nicotinic acid derivatives, such as:

The presence of the fluorine atom in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties .

Biological Activity

Ethyl 6-fluoro-2-methylnicotinate (EFMN) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the biological activity of EFMN, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid esters. Its chemical structure includes a fluorine atom at the 6-position and an ethyl ester group, which enhances its stability and bioavailability. The molecular formula is C9H10FNO2C_9H_{10}FNO_2, with a molecular weight of approximately 185.18 g/mol.

The biological activity of EFMN is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances the compound's reactivity and stability, allowing it to participate in various biochemical processes. The ester group facilitates absorption and distribution within biological systems. Although detailed studies are ongoing, it is believed that EFMN may modulate enzyme activity or bind to receptors involved in metabolic and signaling pathways.

Antimicrobial Properties

Research indicates that EFMN exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have shown that EFMN can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The exact mechanism by which EFMN exerts its antimicrobial effects is still being elucidated; however, it is hypothesized that it disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, EFMN has been studied for its anti-inflammatory effects. Preliminary studies suggest that EFMN can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a potential candidate for treating inflammatory diseases, although further research is needed to confirm these effects and understand the underlying mechanisms.

In Vitro Studies

A series of in vitro experiments have demonstrated the effectiveness of EFMN against various microbial strains. For instance:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that EFMN possesses varying degrees of efficacy against different pathogens, suggesting its potential utility in clinical settings.

In Vivo Studies

Animal model studies have shown promising results regarding the anti-inflammatory properties of EFMN. In a study involving induced paw edema in rats, administration of EFMN significantly reduced swelling compared to control groups. The reduction in edema was associated with decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating that EFMN may effectively modulate inflammatory responses.

Properties

IUPAC Name

ethyl 6-fluoro-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYOMNUBOBEYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 6-fluoro-2-methylnicotinate
Ethyl 6-fluoro-2-methylnicotinate
Reactant of Route 3
Ethyl 6-fluoro-2-methylnicotinate
Ethyl 6-fluoro-2-methylnicotinate
Reactant of Route 5
Ethyl 6-fluoro-2-methylnicotinate
Ethyl 6-fluoro-2-methylnicotinate

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